molecular formula C18H15N5S B3003892 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868967-96-8

2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B3003892
CAS No.: 868967-96-8
M. Wt: 333.41
InChI Key: CANCXMYUVCVKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Its structure includes:

  • A pyridin-3-yl group at position 3 of the triazolo[4,3-b]pyridazine scaffold.
  • A (2-methylbenzyl)sulfanyl substituent at position 5.

This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and a molecular weight of 359.43 g/mol. The sulfanyl group enhances metabolic stability, while the pyridine moiety may facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-6-2-3-7-14(13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-8-4-5-11-19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCXMYUVCVKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazole ringThe final step involves the attachment of the 2-methylphenylmethylsulfanyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the target site. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the triazolo-pyridazine core, substituent positions, and functional groups. Key examples include:

Structural Analogs with Varying Substituents

Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (2-Methylbenzyl)sulfanyl Pyridin-3-yl 359.43 Unreported (presumed kinase inhibition)
3-[(4-Chlorobenzyl)sulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine (BI86881) (4-Chlorobenzyl)sulfanyl Pyridin-3-yl 353.83 Enhanced halogen-mediated binding affinity to kinases
2-[[6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (BF92428) Sulfanylacetamide Pyridin-3-yl 402.47 Increased water solubility (amide group)
6-(Furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-ylmethylsulfanyl Furan-2-yl 337.38 Potential heterocyclic interactions
Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine) Difluoro(indazolyl)methyl Cyclopropyl-pyrazole 518.39 Serine/threonine kinase inhibition, antifibrotic activity

Physicochemical Properties

  • Water Solubility : The target compound’s solubility is expected to be low (<10 µM at pH 7.4), similar to BI86881. In contrast, acetamide derivatives (e.g., BF92428) show higher solubility (~11.2 µg/mL) .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving sulfanyl chloride coupling under basic conditions. However, steric hindrance from the 2-methylbenzyl group may reduce yields compared to smaller substituents .

Biological Activity

The compound 2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a member of the triazolopyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure

The compound features a complex structure characterized by a triazole ring fused to a pyridazine core with a methylsulfanyl substituent and a 2-methylphenyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound is noted for its ability to inhibit various enzymes, which is crucial in drug development, especially for conditions like cancer and inflammation.
  • Antitumor Properties : Preliminary studies indicate potential antitumor activity, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Activity : Some derivatives within the triazolopyridazine class have shown promise against bacterial strains.

The mechanisms through which this compound exerts its biological effects involve:

  • Target Interaction : The triazole and pyridazine moieties can interact with specific protein targets through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to cancer pathways
Antitumor ActivityShows cytotoxic effects on cancer cell lines
Antimicrobial EffectsActive against selected bacterial strains

Case Study 1: Antitumor Activity

A study conducted on various derivatives of triazolopyridazines demonstrated that certain modifications to the methylsulfanyl group enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an inhibitor of protein kinases involved in tumor growth. The binding affinity was assessed using molecular docking studies, revealing promising interactions that warrant further exploration in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.